

# Reactivity and stability of 1,4-Difluoro-2-methoxy-5-nitrobenzene

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## Compound of Interest

Compound Name: 1,4-Difluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1603505

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An In-Depth Technical Guide to the Reactivity and Stability of **1,4-Difluoro-2-methoxy-5-nitrobenzene**

## Abstract

**1,4-Difluoro-2-methoxy-5-nitrobenzene** (CAS No. 66684-63-7) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a strong electron-withdrawing nitro group, and a methoxy moiety, imparts a distinct reactivity profile that makes it a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive analysis of its chemical properties, stability, and reactivity, with a focus on the underlying principles governing its behavior in chemical transformations. We will explore its primary reaction pathways, provide validated experimental protocols, and discuss its applications, particularly in the realm of drug development.

## Introduction and Significance

**1,4-Difluoro-2-methoxy-5-nitrobenzene** is a key building block in organic synthesis, primarily utilized for its predisposition to undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The strategic placement of its substituents creates a molecule that is both stable for storage and highly reactive under specific conditions, allowing for the controlled, sequential introduction of various functional groups.

The presence of fluorine atoms is particularly noteworthy. In the context of drug design, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The nitro group not only activates the ring for SNAr but also serves as a synthetic handle that can be readily converted into an amine, providing a route to a diverse array of aniline derivatives. Consequently, this compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

## Physicochemical Properties and Stability

The stability and physical properties of **1,4-Difluoro-2-methoxy-5-nitrobenzene** make it suitable for long-term storage and use in both research and industrial settings.[1]

Property	Value
CAS Number	66684-63-7
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>3</sub> [4]
Molar Mass	189.12 g/mol [5]
Appearance	Solid (often a light-colored powder or crystal)[5]
Melting Point	50-100 °C (estimated range for similar compounds)[5]
Boiling Point	~240 - 260 °C (estimated)[5]
Solubility	Low in water; soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) [5]

**Stability and Storage:** The compound is stable under normal handling and storage conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible substances such as strong oxidizing agents.[5]

## Core Reactivity Analysis: The Interplay of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its three distinct substituents. The fluorine and nitro groups are electron-withdrawing, while the methoxy group is electron-donating.

- **Nitro Group (-NO<sub>2</sub>):** As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar). It exerts its effect most strongly at the ortho (C1) and para (C4) positions.
- **Fluorine Atoms (-F):** Fluorine is the most electronegative element, withdrawing electron density through the sigma bond (inductive effect). This effect further enhances the electrophilicity of the carbon atoms to which they are attached, making them prime sites for nucleophilic attack. Furthermore, fluoride is an excellent leaving group in S<sub>N</sub>Ar reactions.
- **Methoxy Group (-OCH<sub>3</sub>):** The methoxy group is electron-donating through resonance, which would typically activate the ring for electrophilic substitution. However, in this heavily deactivated system, its primary role is to modulate the electronic landscape and serve as a fixed structural element in the final target molecule.

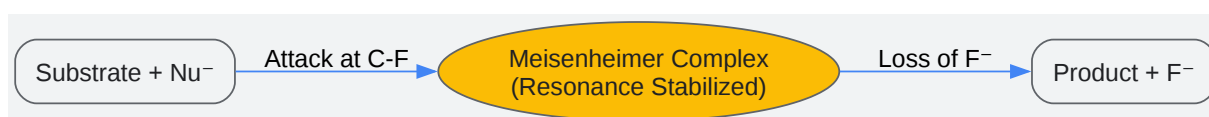
The synergistic activation by the nitro group at the C1 and C4 positions makes the two fluorine atoms highly labile and susceptible to displacement by a wide range of nucleophiles. This is the dominant and most synthetically useful mode of reactivity for this molecule.

Caption: Electronic effects of substituents on the benzene ring.

## Key Synthetic Transformations

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

This is the cornerstone reaction for **1,4-Difluoro-2-methoxy-5-nitrobenzene**. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.



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Caption: General workflow for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via S<sub>N</sub>Ar and Reduction

This protocol demonstrates a typical sequence where one fluorine atom is first displaced by an amine (in this case, ammonia or a protected form), followed by the reduction of the nitro group. This sequence is a key part of the synthesis of intermediates for the API Osimertinib.<sup>[6]</sup>

**Step A: Nucleophilic Displacement of Fluorine** This step is conceptual, as direct amination can be complex. Industrial processes often use protected amines or alternative nitrogen sources.

- **Setup:** In a pressure vessel, dissolve **1,4-Difluoro-2-methoxy-5-nitrobenzene** in a suitable solvent like DMSO or NMP.
- **Reaction:** Add a source of ammonia (e.g., aqueous ammonia, or a protected equivalent) to the solution.
- **Heating:** Seal the vessel and heat the reaction mixture. The temperature and time will depend on the specific nucleophile but typically range from 80-150°C for several hours.
- **Workup:** After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude substituted product.

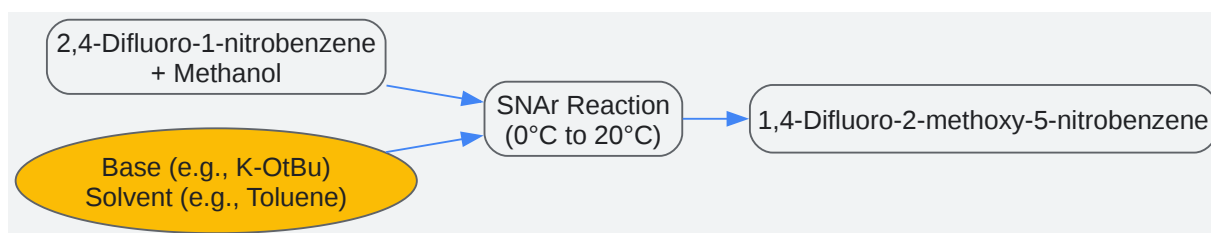
**Step B: Reduction of the Nitro Group**

- **Setup:** Dissolve the product from Step A (e.g., N-substituted-4-fluoro-2-methoxy-5-nitroaniline) in a solvent such as ethanol or ethyl acetate.
- **Catalyst:** Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
- **Reaction:** Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is fully consumed.

- Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the desired 4-fluoro-2-methoxy-5-nitroaniline derivative.

## Synthesis of the Core Molecule

A common laboratory and industrial synthesis starts from the commercially available 2,4-difluoro-1-nitrobenzene.<sup>[6]</sup>



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Caption: Synthetic workflow for **1,4-Difluoro-2-methoxy-5-nitrobenzene**.

Protocol: Synthesis from 2,4-Difluoro-1-nitrobenzene<sup>[6]</sup>

- Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add toluene (1 vol) and 2,4-difluoro-1-nitrobenzene (1 eq).
- Cooling: Cool the mixture to 0°C using an ice bath.
- Methanol Addition: Slowly add methanol (0.2 vol) to the cooled reaction mass.
- Base Addition: Add potassium tert-butoxide (0.7 eq) portion-wise, ensuring the temperature remains at 0°C.
- Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C and stir for an additional 4 hours.
- Quenching & Workup: Decompose the reaction by slowly adding water (3 vol). Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

- Purification: The product can be further purified by column chromatography or recrystallization if necessary.

## Applications in Pharmaceutical Development

The unique reactivity of **1,4-Difluoro-2-methoxy-5-nitrobenzene** makes it a valuable intermediate for synthesizing complex, biologically active molecules.

- Scaffold for API Synthesis: It is a documented intermediate in the synthesis pathways of various APIs. For example, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key building block for Linzagolix.<sup>[2]</sup> The aniline derivative, 4-fluoro-2-methoxy-5-nitroaniline, is a precursor to the EGFR inhibitor Osimertinib.<sup>[6]</sup>
- Introduction of Fluorine: Its structure allows for the strategic incorporation of fluorine into drug candidates, a common strategy to improve pharmacokinetic properties.<sup>[1]</sup>
- Versatile Functionalization: The ability to perform sequential SNAr reactions followed by nitro group reduction provides a powerful toolkit for building molecular complexity and diversity in drug discovery programs.

## Safety, Handling, and Disposal

As with all chemical reagents, **1,4-Difluoro-2-methoxy-5-nitrobenzene** must be handled with appropriate safety precautions. All chemical products should be treated with the recognition of having "unknown hazards and toxicity".<sup>[7]</sup>

Hazard Information	Precautionary Measures
Hazard Statements	Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[8][9][10]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[8][11]
First Aid (Skin Contact)	Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][12]

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